molecular formula C17H28O3 B1623964 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone CAS No. 221300-33-0

4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone

Cat. No.: B1623964
CAS No.: 221300-33-0
M. Wt: 280.4 g/mol
InChI Key: CJNIJJHRKXFEIK-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-1,5-dioxaspiro[55]undecan-9-yl)cyclohexanone is a complex organic compound with the molecular formula C₁₇H₂₈O₃ It is characterized by a spirocyclic structure, which includes a cyclohexanone moiety and a 1,5-dioxaspiro[55]undecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone typically involves the reaction of cyclohexanone with 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient synthesis of complex spirocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Shares the spirocyclic structure but lacks the cyclohexanone moiety.

    Cyclohexanone: Contains the cyclohexanone group but lacks the spirocyclic structure.

    1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but without the dimethyl substitution.

Uniqueness

4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone is unique due to the combination of the spirocyclic structure and the cyclohexanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are required.

Properties

IUPAC Name

4-(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-16(2)11-19-17(20-12-16)9-7-14(8-10-17)13-3-5-15(18)6-4-13/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIJJHRKXFEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)C3CCC(=O)CC3)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427469
Record name 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221300-33-0
Record name 4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Reactant of Route 2
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Reactant of Route 3
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Reactant of Route 4
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Reactant of Route 5
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone
Reactant of Route 6
4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone

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